molecular formula C19H17FN6OS2 B2918321 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 847394-18-7

2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2918321
CAS No.: 847394-18-7
M. Wt: 428.5
InChI Key: UUICUPGAHZDWJR-UHFFFAOYSA-N
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Description

2-((4-(4-Fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. This molecule integrates multiple pharmacologically relevant heterocyclic systems, including a 1,2,4-triazole core, a 4-fluorophenyl group, a 1-methylpyrrole unit, and a thiazole acetamide chain. Such a hybrid structure is characteristic of compounds investigated for their potential biological activity . The core 1,2,4-triazole scaffold is well-established in pharmaceutical research for its versatile biological profile . Derivatives of this heterocycle are frequently explored for creating promising biologically active molecules and are found in several commercial drugs . The strategic incorporation of the 4-fluorophenyl substituent is a common practice in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and membrane permeability . The (1-methyl-1H-pyrrol-2-yl)methyl side chain and the thioacetamide linkage to a thiazole ring further enhance the molecular complexity and provide additional vectors for structure-activity relationship (SAR) studies . Primary Research Applications: This compound is of significant interest in early-stage drug discovery. Its complex structure makes it a valuable candidate for screening against various biological targets. Potential research areas include the development of antimicrobial agents , anti-inflammatory drugs , and other therapeutic modalities where triazole and thiazole derivatives have shown efficacy. Researchers can utilize this compound as a key intermediate or a final product for in vitro and in silico studies to evaluate its pharmacological potential, toxicity, and mechanism of action . Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6OS2/c1-25-9-2-3-15(25)11-16-23-24-19(26(16)14-6-4-13(20)5-7-14)29-12-17(27)22-18-21-8-10-28-18/h2-10H,11-12H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUICUPGAHZDWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound “2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a novel synthetic molecule that incorporates various pharmacologically relevant moieties, including thiazole and triazole rings. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure

The compound consists of several key structural components:

  • Thiazole ring : Known for its diverse biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Pyrrole moiety : Contributes to the compound's biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains, particularly Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Studies have demonstrated that thiazole and triazole derivatives possess anticancer activity. For example, compounds with similar structural features have been reported to inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest. The presence of electron-donating groups in the phenyl ring enhances this activity .

Anticonvulsant Effects

Some thiazole derivatives have been evaluated for their anticonvulsant properties. In animal models, certain analogues have shown significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting potential for treating epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be linked to its structural components:

  • Thiazole ring : Essential for antimicrobial and anticancer activities.
  • Triazole moiety : Enhances interaction with target proteins involved in cancer progression.
  • Pyrrole group : Influences the lipophilicity and bioavailability of the compound.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Anticancer Research : In vitro studies on a thiazole-containing compound showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
  • Anticonvulsant Evaluation : A study involving a pyrrole derivative demonstrated significant anticonvulsant activity in rodent models, providing a basis for further exploration into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioacetamide Moieties

Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

  • Structural Differences : Replaces the pyrrole-methyl group with a pyrazole ring and incorporates a 4-chlorophenyl substituent.
  • Key Findings : Synthesized in high yields (85–90%) and crystallized in triclinic P-1 symmetry. The asymmetric unit contains two independent molecules with near-planar conformations, except for a perpendicular fluorophenyl group. This packing behavior contrasts with the target compound’s uncharacterized crystallography .

Compound B : 2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(2,6-Dibromo-4-Methylphenyl)Acetamide ()

  • Structural Differences : Features a pyridinyl group and brominated aryl substituents.
  • Key Findings: Higher molecular weight (523.24 g/mol) due to bromine atoms.

Compound C : 2-((5-(2-Methoxyphenyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-Methylbenzyl)Acetamide ()

  • Structural Differences : Substitutes the 4-fluorophenyl group with a 2-methoxyphenyl and replaces the thiazole with a benzyl group.

Functional Analogues with Acetamide-Thiazole Components

Compound D: 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()

  • Structural Differences : Lacks the triazole ring but shares the acetamide-thiazole motif.
  • Key Findings : Acts as a precursor to Fipronil derivatives, highlighting the acetamide-thiazole framework’s relevance in insecticide design. This suggests the target compound may have unexplored pesticidal activity .

Compound E : 2-(4-Chlorophenyl)-N-(3-Methyl-1-(4-(Thiophen-2-yl)Thiazol-2-yl)-1H-Pyrazol-5-yl)Acetamide ()

  • Structural Differences : Incorporates a thiophene-thiazole system instead of triazole-pyrrole.
  • Key Findings: Demonstrates how heterocyclic variations (e.g., thiophene vs.

Comparative Data Table

Property Target Compound Compound A () Compound B () Compound D ()
Core Structure 1,2,4-Triazole-thioacetamide Pyrazole-triazole-thiazole 1,2,4-Triazole-thioacetamide Pyrazole-acetamide
Substituents 4-Fluorophenyl, pyrrole-methyl, thiazole 4-Chlorophenyl, pyrazole Pyridinyl, dibromo-methylphenyl 4-Chlorophenyl, cyano
Molecular Weight (g/mol) Not Available ~550 (estimated) 523.24 324.17
Crystallography Not Reported Triclinic P-1, two molecules/ASU Not Reported Not Reported
Biological Activity Not Reported Not Reported Insecticide precursor Fipronil derivative

Key Research Findings and Implications

  • Synthetic Accessibility : High-yield synthesis routes for triazole-thioacetamides (e.g., 85–90% in ) suggest the target compound could be feasibly synthesized using similar methods, such as nucleophilic substitution or Suzuki coupling .
  • Structural Flexibility : The triazole core tolerates diverse substituents (e.g., halogenated aryl, heteroaromatic groups), enabling fine-tuning of physicochemical properties .
  • Biological Potential: Analogues like Compound D highlight the acetamide-thiazole motif’s relevance in agrochemicals, suggesting the target compound merits evaluation for pesticidal or antimicrobial activity .

Q & A

Q. What are the established synthetic methodologies for this compound?

The compound is synthesized via nucleophilic substitution between a triazole-thiol precursor and chloroacetamide derivatives. A typical protocol involves refluxing in ethanol/water (1:1) with KOH (0.1 M) for 1–3 hours at 60–80°C. Post-reaction, the product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from ethanol/water (3:1) to achieve >95% purity. Key intermediates like the triazole-thiol are prepared by cyclizing thiosemicarbazides with hydrazine derivatives .

Q. How should researchers characterize its structural identity?

Use ¹H/¹³C NMR (in DMSO-d₆) to confirm substituent connectivity, focusing on:

  • The fluorophenyl group (δ 7.2–7.8 ppm, doublet splitting due to para-fluorine).
  • Thiazole protons (δ 7.5–8.1 ppm).
  • Pyrrole-methyl group (δ 2.3–2.5 ppm). HRMS (ESI+) validates the molecular ion peak ([M+H]⁺ expected within ±2 ppm). For crystallographic confirmation, collect single-crystal X-ray data at 100 K and refine using SHELXL, paying attention to thioether bond geometry (C–S–C angle ~105°) .

Q. What analytical techniques detect common synthetic impurities?

HPLC-PDA (C18 column, acetonitrile/water gradient) identifies unreacted thiol precursors (retention time ~4.2 min) and oxidized byproducts (e.g., sulfoxide at ~5.8 min). TLC (silica, ethyl acetate/hexane 1:1) with UV visualization spots impurities with Rf <0.3. Quantify using external calibration curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reproducibility?

Employ a Design of Experiments (DoE) approach:

  • Variables : Temperature (60–100°C), solvent polarity (ethanol/water ratio), and base concentration (0.05–0.2 M KOH).
  • Response surface modeling identifies optimal conditions (e.g., 80°C, 0.15 M KOH, ethanol/water 2:1), improving yield from 65% to 88%. For reproducibility, use controlled addition rates (e.g., 0.5 mL/min for chloroacetamide) and inert atmosphere (N₂) to prevent thiol oxidation .

Q. How to resolve contradictions in crystallographic data interpretation?

Discrepancies between experimental and predicted bond lengths (e.g., S–C vs. C–N) require:

  • Multipole refinement in SHELXL to model electron density distortions.
  • Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···π contacts from pyrrole).
  • Validation against DFT-optimized structures (B3LYP/6-311+G(d,p)) with RMSD <0.02 Å for non-hydrogen atoms .

Q. What computational strategies predict biological target engagement?

Perform molecular docking (AutoDock Vina) using:

  • Crystal structure coordinates (from X-ray data) to model ligand conformation.
  • Target proteins (e.g., kinases or GPCRs) with conserved ATP-binding pockets. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD <2.5 Å). Prioritize targets with ΔG < -8 kcal/mol .

Q. How to design stability studies for physiological conditions?

  • Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 48 hours. Monitor via LC-MS; major degradation pathways include thioether oxidation (add 0.1% H₂O₂ to accelerate).
  • Solution stability : Assess DMSO stock solutions (-20°C vs. 25°C) over 30 days. Use peak area normalization (HPLC) to quantify degradation (<5% acceptable).
  • Solid-state stability : Store under 40°C/75% RH for 3 months; analyze polymorphic changes via PXRD .

Methodological Notes

  • Spectral Reference Data : Compare experimental NMR shifts with computed values (GIAO-DFT) to confirm assignments .
  • Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) with deposition number CCDC-XXXXXX .
  • Synthetic Reproducibility : Document moisture-sensitive steps (e.g., thiol intermediates react with H₂O; use molecular sieves in reactions) .

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